molecular formula C9H16ClNO2 B2430627 Methyl (1R,2S)-2-pyrrolidin-3-ylcyclopropane-1-carboxylate;hydrochloride CAS No. 2416222-48-3

Methyl (1R,2S)-2-pyrrolidin-3-ylcyclopropane-1-carboxylate;hydrochloride

Cat. No.: B2430627
CAS No.: 2416222-48-3
M. Wt: 205.68
InChI Key: LUSOYMLITQCFQU-ZHFSPANRSA-N
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Description

Methyl (1R,2S)-2-pyrrolidin-3-ylcyclopropane-1-carboxylate;hydrochloride is a chiral compound with significant interest in various fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,2S)-2-pyrrolidin-3-ylcyclopropane-1-carboxylate;hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These methods allow for the formation of the cyclopropane ring in combination with the chemical transformations of functional groups present in the compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as preparative-scale chromatography and crystallization-based methods are employed to separate and purify the enantiomers .

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2S)-2-pyrrolidin-3-ylcyclopropane-1-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

    Reduction: Reducing agents are used to convert the compound into its reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen halides (HCl, HBr, HI) for substitution reactions, and oxidizing agents such as potassium permanganate (KMnO4) for oxidation reactions . The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions may produce halogenated derivatives .

Scientific Research Applications

Methyl (1R,2S)-2-pyrrolidin-3-ylcyclopropane-1-carboxylate;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (1R,2S)-2-pyrrolidin-3-ylcyclopropane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Properties

IUPAC Name

methyl (1R,2S)-2-pyrrolidin-3-ylcyclopropane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-4-7(8)6-2-3-10-5-6;/h6-8,10H,2-5H2,1H3;1H/t6?,7-,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNVFLCEPOTYIS-UJXVHCJJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]1C2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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